molecular formula C26H27N3O4S B2431979 N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-08-5

N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2431979
CAS No.: 898430-08-5
M. Wt: 477.58
InChI Key: QISXIZLNQCZKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antitumor Agents

One area of application is in the synthesis of novel compounds with potential antitumor activities. For instance, derivatives containing a 2-oxoquinoline structure have been designed and synthesized using a one-pot three-component method. These compounds have been evaluated for antitumor activities against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. The pharmacological screening indicated that many of these synthesized compounds exhibited moderate to high levels of antitumor activities, comparable to or exceeding that of known chemotherapeutic agents like 5-fluorouracil. The mechanism of action for one of the compounds, specifically arresting cancer cells in certain cell cycle stages and inducing apoptosis, highlights the potential of these molecules in cancer therapy (Yilin Fang et al., 2016).

Molecular Docking Studies

Molecular docking studies of certain derivatives have shown promising results in identifying potential antitumor agents. A series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and their in vitro antitumor activity was evaluated, demonstrating broad-spectrum antitumor activity. These studies provide insight into the structural features that contribute to the efficacy of these compounds, aiding in the design of more potent and selective anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Development of Luminescent Materials

Another application area is in the development of luminescent materials. For example, heteroleptic cationic Ir(III) complexes designed with specific ligands exhibit fluorescence–phosphorescence dual-emission and mechanoluminescence, making them suitable for applications in data security protection. These materials' unique photophysical properties, including aggregation-induced emission and piezochromic behaviors, underscore the potential of N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives in creating smart luminescent materials for high-tech applications (Zhongming Song et al., 2016).

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-17-6-10-23(11-7-17)34(32,33)29-12-4-5-20-8-9-21(16-24(20)29)27-25(30)26(31)28-22-14-18(2)13-19(3)15-22/h6-11,13-16H,4-5,12H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISXIZLNQCZKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.